Home > Products > Screening Compounds P74948 > 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine
4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine - 1211511-95-3

4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine

Catalog Number: EVT-1685323
CAS Number: 1211511-95-3
Molecular Formula: C12H17N5
Molecular Weight: 231.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine is a compound that belongs to the class of indazole derivatives, which have garnered attention for their potential biological activities, particularly in the field of medicinal chemistry. This compound features a piperazine moiety, which is known for enhancing the pharmacological properties of various drugs. Indazole derivatives are particularly noted for their applications in treating various diseases, including cancer and neurological disorders.

Source and Classification

This compound is classified as an organic heterocyclic compound due to its indazole core and piperazine substituent. Indazoles are characterized by a fused benzene and pyrazole ring structure, which contributes to their diverse pharmacological activities. The specific compound 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine can be synthesized through various chemical methods, as detailed in the synthesis analysis section.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine can be achieved through several methodologies. A common approach involves the reaction of 4-methylpiperazine with an appropriate indazole precursor. For instance, one method includes:

  1. Formation of Indazole: Starting from a suitable hydrazone or hydrazine derivative, an indazole can be synthesized via cyclization reactions.
  2. Piperazine Substitution: The indazole derivative can then undergo nucleophilic substitution with 4-methylpiperazine under basic conditions.

The reaction typically requires solvents such as dimethylformamide or dioxane and may involve catalysts like palladium complexes to facilitate the formation of the desired product while minimizing side reactions .

Molecular Structure Analysis

Data

Key spectral data for this compound may include:

  • Nuclear Magnetic Resonance Spectroscopy: Characteristic peaks indicating the presence of methyl groups and aromatic protons.
  • Mass Spectrometry: Confirmation of molecular weight (m/z) consistent with its molecular formula.
Chemical Reactions Analysis

Reactions and Technical Details

4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine can participate in various chemical reactions typical for amines and heterocycles:

  1. N-Alkylation: The amine group can be alkylated using halides or sulfonates to form more complex derivatives.
  2. Coupling Reactions: It may also be involved in coupling reactions with other aromatic systems or heterocycles to enhance its pharmacological profile.
  3. Functionalization: The indazole ring can undergo electrophilic substitution reactions, allowing for further derivatization.

These reactions are often facilitated by appropriate reagents under controlled conditions to ensure high yields and selectivity .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine often involves modulation of biological pathways through interaction with specific receptors or enzymes:

  1. Target Interaction: The compound may act as an inhibitor or modulator of certain kinases or receptors involved in cellular signaling pathways.
  2. Cellular Uptake: The piperazine moiety enhances solubility and permeability across cell membranes, facilitating its biological activity.
  3. Biological Effects: Potential effects include anti-cancer properties by inducing apoptosis or inhibiting tumor growth factors.

Data from biological evaluations indicate that such compounds exhibit significant activity against cancer cell lines, suggesting their role in therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline form.
  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide and dimethylformamide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the nucleophilic nature of the amine group.

Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into stability and thermal behavior .

Applications

Scientific Uses

The primary applications of 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine include:

  1. Pharmaceutical Development: Investigated as a lead compound for developing new anti-cancer drugs due to its efficacy against various cancer cell lines.
  2. Biological Research: Used in studies examining cellular signaling pathways related to cancer progression.
  3. Drug Design: Serves as a scaffold for synthesizing novel derivatives with enhanced potency and selectivity.
Molecular Design and Rational Drug Discovery

Hybridization Strategies for Indazole-Piperazine Pharmacophores

The strategic fusion of indazole and piperazine scaffolds represents a cornerstone in designing kinase inhibitors with optimized physicochemical and pharmacological properties. Indazole derivatives inherently exhibit broad bioactivity, including antitumor effects, while the piperazine moiety significantly enhances water solubility and modulates acid-base equilibrium constants. This hybridization leverages the synergistic effects of both pharmacophores: the indazole core provides a rigid planar structure for target engagement, and the flexible piperazine linker improves pharmacokinetic profiles, particularly blood-brain barrier penetration and oral bioavailability. In the case of 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine, the 4-methylpiperazine substituent at the indazole C-4 position was introduced to mimic successful drug architectures like pazopanib and linifanib. This design choice augments solubility via the piperazine’s protonation at physiological pH while preserving critical interactions with kinase hinge regions. Notably, replacing pyridine (as in sorafenib) with 3-amino-1H-indazole minimized toxicity and resistance issues associated with first-generation inhibitors [1] [6]. Hybrid compounds incorporating this dual pharmacophore demonstrate improved metabolic stability and tissue distribution, as evidenced by reduced hepatic clearance in preclinical models [4] [6].

Table 1: Impact of Hybrid Pharmacophores on Drug Properties

Hybrid StructureKinase SelectivitySolubility (logS)Cellular Activity (IC₅₀)
Indazole-pyrimidine (e.g., Linifanib)VEGFR/PDGFR-4.25–15 nM
Indazole-piperazine (e.g., Target Compound)Multi-kinase-3.510–50 nM
Unsubstituted indazoleLow selectivity-5.1>100 nM

Fragment-Based Virtual Screening for Kinase-Targeted Inhibitors

Fragment-based virtual screening (FBVS) has been pivotal in identifying 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine as a high-affinity kinase binder. By decomposing known inhibitors like pazopanib into minimal pharmacophoric units, FBVS prioritizes fragments with inherent binding affinity and synthetic tractability. The 1H-indazole-3-amine core emerged as a privileged fragment due to its capacity for hydrogen bonding with kinase hinge regions—specifically, the amine nitrogen and adjacent carbonyl moieties form bidentate interactions with conserved residues like Glu211 and Ala213 in VEGFR-2. Computational libraries screened against FGFR1 and ROCK-II crystal structures (PDB: 4ZSA, 3EWH) revealed that appending 4-methylpiperazine to indazole’s C-4 position enhanced hydrophobic complementarity in solvent-exposed regions. This modification increased binding free energy (ΔG) by −2.3 kcal/mol compared to non-piperazine analogs. Subsequent optimization cycles focused on substituent effects at indazole C-5/C-6 positions, where electron-withdrawing groups (e.g., 4-F-phenyl) boosted potency by stabilizing aromatic stacking interactions [2] [4]. Machine learning models trained on kinase-inhibitor datasets further predicted the target compound’s polypharmacology, with high scores for FGFR1, ROCK-II, and VEGFR-2 inhibition—validated later in enzymatic assays [2] [4].

Table 2: Virtual Screening Outcomes for Indazole Derivatives

Fragment PairDocking Score (Glide, kcal/mol)Kinase Affinity (Kd, nM)Selectivity Index
1H-Indazol-3-amine + Piperazine-9.834.512× (vs. CYP3A4)
1H-Indazol-3-amine + Morpholine-8.189.7
1H-Indazol-3-amine only-6.9210.0

Role of 1H-Indazole-3-Amine as a Hinge-Binding Motif in Kinase Inhibition

The 1H-indazole-3-amine moiety serves as a critical hinge-binding motif in kinase inhibition, directly mediating ATP-competitive binding through conserved hydrogen bonds. Structural analyses reveal that the indazole N2 atom donates a hydrogen bond to kinase hinge residue backbone carbonyls (e.g., Glu562 in FGFR1), while the 3-amino group accepts a hydrogen bond from adjacent NH groups (e.g., Ala564 in FGFR1). This dual interaction anchors the inhibitor in a bioactive conformation, positioning the 4-(4-methylpiperazin-1-yl) extension toward solvent-accessible regions for additional interactions. Mutagenesis studies confirm that hinge residues are indispensable for compound efficacy: mutations at Glu562 reduce binding affinity by 15-fold. The electron-donating nature of the 3-amino group further stabilizes the adjacent indazole N1-H tautomer, enhancing dipole interactions with hydrophobic kinase pockets. In ROCK-II inhibitors like SR-1459 (IC₅₀ = 13 nM), analogous indazole-amine scaffolds achieve sub-100 nM potency by exploiting this hinge recognition mechanism. For 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine, crystallography confirms analogous binding modes in PI3Kγ and AKT1, with key interactions involving Met953 and Glu880 residues. The rigidity of the indazole ring minimizes entropic penalties upon binding, contributing to picomolar-level dissociation constants in optimized derivatives [1] [4] [6].

Computational Modeling of Piperazine Modifications for Solubility and Bioactivity Optimization

Computational approaches have systematically mapped how piperazine substitutions in 4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine influence solubility, permeability, and target engagement. Free energy perturbation (FEP) simulations quantified the thermodynamic impact of N-methylation versus bulkier groups (e.g., N-acetyl or N-cyclopropyl). Methylation retained a favorable desolvation penalty (−1.8 kcal/mol) while increasing logD by 0.4 units, enhancing membrane permeability. QSPR models correlated topological polar surface area (TPSA) with solubility: the 4-methylpiperazine derivative’s TPSA of 62 Ų predicted 3-fold higher aqueous solubility than unsubstituted analogs (TPSA ≈ 40 Ų). Molecular dynamics simulations further revealed that protonation at piperazine N4 (pKa ≈ 8.1) promotes salt formation in acidic microenvironments (e.g., tumor tissues), augmenting local compound accumulation. To balance bioactivity and solubility, multi-objective optimization employed Pareto front analysis, identifying 4-methylpiperazine as optimal over 4-ethyl or 4-carboxamide variants. ADMET predictors (e.g., SwissADME) confirmed reduced P-glycoprotein efflux (efflux ratio = 2.1) and CYP3A4 inhibition (IC₅₀ > 10 μM) relative to non-methylated analogs, mitigating drug-drug interaction risks [2] [4] [8].

Table 3: Computed Properties of Piperazine Modifications

Piperazine SubstituentlogPSolubility (μM)TPSA (Ų)CYP3A4 Inhibition (IC₅₀, μM)
4-Methyl2.112062>10
Unsubstituted1.8180493.5
4-Acetyl1.585858.2
4-Cyclopropyl2.942496.0

Properties

CAS Number

1211511-95-3

Product Name

4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine

IUPAC Name

4-(4-methylpiperazin-1-yl)-1H-indazol-3-amine

Molecular Formula

C12H17N5

Molecular Weight

231.3 g/mol

InChI

InChI=1S/C12H17N5/c1-16-5-7-17(8-6-16)10-4-2-3-9-11(10)12(13)15-14-9/h2-4H,5-8H2,1H3,(H3,13,14,15)

InChI Key

WBOOSQIKPDOMIC-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=CC3=C2C(=NN3)N

Canonical SMILES

CN1CCN(CC1)C2=CC=CC3=C2C(=NN3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.